N-(3-fluorophenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
Description
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Properties
IUPAC Name |
N-(3-fluorophenyl)-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2S2/c1-9-5-6-13-12(7-9)16(23)21-15-14(26-18(25)22(13)15)17(24)20-11-4-2-3-10(19)8-11/h2-8H,1H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWVKQQVWIVWOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NC4=CC(=CC=C4)F)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(3-fluorophenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide It is known that substituted quinazoline, a structural component of this compound, has been widely used as an anti-tumor agent.
Mode of Action
The exact mode of action of This compound Compounds with a similar structure have shown a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular properties.
Biochemical Pathways
The biochemical pathways affected by This compound Given the wide range of biological activities associated with similar compounds, it can be inferred that multiple pathways might be affected.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound The chemical properties of quinazolinones, a structural component of this compound, have been highlighted in several studies.
Result of Action
The molecular and cellular effects of This compound Given the wide range of biological activities associated with similar compounds, it can be inferred that the compound might have multiple effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
Quinazolinones, the class of compounds it belongs to, have been associated with a broad spectrum of biological activities including antimicrobial, antimalarial, anticonvulsant, anticancer, and anti-inflammatory effects. The exact enzymes, proteins, and other biomolecules that N-(3-fluorophenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide interacts with are yet to be identified.
Biological Activity
N-(3-fluorophenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thiazoloquinazoline class, characterized by a fused thiazole and quinazoline ring system. Its structure is depicted as follows:
Research indicates that compounds within the thiazoloquinazoline family exhibit a range of biological activities through various mechanisms:
- Anticancer Activity : Thiazoloquinazolines have been shown to inhibit key signaling pathways involved in tumorigenesis. They may act as antagonists of the platelet-derived growth factor (PDGF) receptor, which is crucial in cancer cell proliferation and survival .
- Inhibition of Kinases : Some derivatives have demonstrated potent inhibitory effects on kinases such as Aurora kinase and Polo-like kinase 1 (Plk1), which are essential for cell cycle regulation .
- Anti-inflammatory Effects : Certain thiazoloquinazolines have been reported to inhibit the production of pro-inflammatory cytokines like TNF-α, suggesting potential use in inflammatory diseases .
Biological Activity Summary
The following table summarizes the biological activities reported for this compound and related compounds:
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of a series of thiazoloquinazoline derivatives against various human cancer cell lines, including A549 (lung cancer) and K562 (leukemia). The results indicated that certain derivatives exhibited IC50 values below 10 µM, demonstrating potent cytotoxic effects .
Case Study 2: Kinase Inhibition
In another investigation focusing on kinase inhibition, derivatives were tested for their ability to inhibit Aurora B kinase. The most active compound showed an IC50 value of approximately 15 µM, indicating strong potential as an anticancer agent targeting cell division pathways .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds similar to N-(3-fluorophenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide exhibit notable antimicrobial properties.
Case Study:
A study involving a series of thiazole derivatives showed that compounds with similar structures displayed significant antibacterial activity against various strains of bacteria, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 6.25 µg/ml, indicating their potential as future antibacterial agents .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/ml) | Activity Level |
|---|---|---|---|
| 6d | Mycobacterium smegmatis | 6.25 | Significant |
| 6e | Pseudomonas aeruginosa | 12.50 | Moderate |
Anticancer Properties
This compound has been investigated for its anticancer potential. Compounds with similar thiazoloquinazoline structures have shown promising results in inhibiting cancer cell proliferation.
Case Study:
In a recent study, derivatives of thiazoloquinazoline were synthesized and screened for their anticancer activity against various cancer cell lines. One derivative exhibited over 80% growth inhibition in OVCAR-8 and SNB-19 cell lines, suggesting strong anticancer properties .
Table 2: Anticancer Activity of Thiazoloquinazoline Derivatives
| Compound ID | Cancer Cell Line | Growth Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| Compound A | OVCAR-8 | 86.61 | 12 |
| Compound B | SNB-19 | 85.26 | 15 |
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, which are being explored in various studies.
Case Study:
Research on related thiazole compounds revealed that certain derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This opens avenues for developing new anti-inflammatory medications.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of this compound, and what are the critical reaction conditions?
- Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of intermediate heterocyclic cores. Key steps include fluorination using agents like Selectfluor under mild conditions (e.g., dichloromethane solvent) and coupling reactions with carboxamide groups. Critical parameters include temperature control (room temperature for coupling steps), pH adjustment for optimal yields, and purification via column chromatography .
- Example : A general procedure involves reacting a thiol-containing intermediate (e.g., 1,3,4-oxadiazole-2-thiol) with halogenated aromatic substrates in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying aromatic proton environments and fluorine substitution patterns. Infrared (IR) spectroscopy identifies functional groups like thioxo (C=S) and carboxamide (N–H stretch). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities .
- Data Analysis : For instance, the fluorophenyl moiety exhibits distinct splitting patterns in ¹⁹F NMR, and the thiazoloquinazoline core shows characteristic downfield shifts in ¹H NMR .
Q. What structural features influence its physicochemical properties?
- Key Features :
- Fluorinated aromatic ring : Enhances lipophilicity and metabolic stability .
- Thiazolo[3,4-a]quinazoline core : Contributes to π-π stacking interactions, relevant to binding biological targets .
- Thioxo group : Increases electrophilicity, influencing reactivity in nucleophilic substitution reactions .
Advanced Research Questions
Q. What computational strategies optimize reaction pathways for this compound?
- Methodology : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for fluorination and cyclization steps. Reaction path search tools (e.g., AFIR) identify low-energy pathways, reducing trial-and-error experimentation. Machine learning models trained on reaction databases can prioritize solvent/base combinations .
- Case Study : ICReDD’s integrated approach combines computational screening with experimental validation, accelerating reaction optimization by 30–50% .
Q. How should researchers address discrepancies in reported reaction yields or purity?
- Methodology :
- Controlled Replication : Standardize solvents, catalysts, and equipment (e.g., inert atmosphere vs. open flask).
- Analytical Cross-Validation : Use HPLC-MS to compare impurity profiles across studies.
- Computational Feedback : Apply cheminformatics tools to correlate reaction conditions (e.g., temperature gradients) with yield variations .
- Example : Discrepancies in fluorination efficiency may arise from trace moisture; Karl Fischer titration ensures anhydrous conditions .
Q. What methodologies analyze the compound’s interactions with biological targets?
- Methodology :
- Molecular Docking : Simulate binding to enzymes (e.g., kinases) using the fluorophenyl group as a hydrophobic anchor.
- SPR/BLI Biosensors : Quantify binding kinetics for structure-activity relationship (SAR) studies.
- Metabolite Profiling : LC-MS/MS identifies oxidative metabolites, guiding toxicity assessments .
- Structural Insight : The thiazoloquinazoline core mimics ATP-binding motifs, suggesting kinase inhibition potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
